molecular formula C20H21NO4 B1393649 2'-(2-Furylmethyl)-1'-oxo-1',4'-dihydro-2'H-spiro[cyclohexane-1,3'-isoquinoline]-4'-carboxylic acid CAS No. 1285474-88-5

2'-(2-Furylmethyl)-1'-oxo-1',4'-dihydro-2'H-spiro[cyclohexane-1,3'-isoquinoline]-4'-carboxylic acid

Cat. No. B1393649
CAS RN: 1285474-88-5
M. Wt: 339.4 g/mol
InChI Key: ZIYUSOBSWLSTQF-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that likely contains a furyl group (a furan ring), a cyclohexane ring, and a carboxylic acid group . The exact structure and properties would depend on the specific arrangement of these groups in the molecule.


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the furyl group, the cyclohexane ring, and the carboxylic acid group. The exact synthesis pathway would depend on the specific structure of the compound .


Molecular Structure Analysis

The molecular structure of this compound would likely be complex, given the presence of multiple functional groups and rings. The furyl group would consist of a furan ring, which is a five-membered ring with four carbon atoms and one oxygen atom . The cyclohexane ring is a six-membered ring of carbon atoms . The carboxylic acid group consists of a carbon atom double-bonded to an oxygen atom and single-bonded to a hydroxyl group .


Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions, depending on the specific structure and the conditions. For example, the furan ring in the furyl group could potentially undergo electrophilic aromatic substitution reactions . The carboxylic acid group could undergo reactions such as esterification or amide formation .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. These could include properties such as its melting point, boiling point, solubility in various solvents, and reactivity with various reagents .

Scientific Research Applications

Synthesis and Chemical Properties

  • Research has explored the synthesis of various spiro compounds, including those structurally related to 2'-(2-Furylmethyl)-1'-oxo-1',4'-dihydro-2'H-spiro[cyclohexane-1,3'-isoquinoline]-4'-carboxylic acid. Studies show these compounds can be synthesized through reactions involving pyridine, isoquinoline, and indol-2(3H)-one derivatives. This research demonstrates the versatility of these compounds in synthetic chemistry (Johnson, Lovett, & Stevens, 1970).
  • Another study focused on the facile synthesis of spiro compounds through a three-component reaction involving isoquinolinium salts. This method represents an efficient approach to synthesizing complex spiro structures, highlighting the compound's utility in organic synthesis (Wang & Yan, 2014).

Biological Activity

  • Some research has explored the biological activities of spiro compounds, including their potential anti-monoamine oxidase and antitumor properties. This indicates the potential medicinal applications of these compounds, including 2'-(2-Furylmethyl)-1'-oxo-1',4'-dihydro-2'H-spiro[cyclohexane-1,3'-isoquinoline]-4'-carboxylic acid (Markosyan, Gabrielyan, Arsenyan, & Sukasyan, 2014).

Chemical Transformations

  • There's a study on the transformation of N-substituted dihydrospiro[quinoline-cyclohexanes] in strong acid media, which is relevant for understanding the chemical behavior of similar spiro compounds under various conditions. This research contributes to the broader knowledge of the chemical properties and reactions of spiro compounds, including 2'-(2-Furylmethyl)-1'-oxo-1',4'-dihydro-2'H-spiro[cyclohexane-1,3'-isoquinoline]-4'-carboxylic acid (Kouznetsov et al., 2003).

Structural Analysis and Derivative Synthesis

  • A study on the synthesis and structural analysis of related spiroheterocyclic compounds, including their behavior in water solutions and solid states, offers insights into the physical and chemical characteristics of spiro compounds. This research is instrumental in understanding the properties and potential applications of 2'-(2-Furylmethyl)-1'-oxo-1',4'-dihydro-2'H-spiro[cyclohexane-1,3'-isoquinoline]-4'-carboxylic acid (Stoyanova et al., 2010).

Mechanism of Action

The mechanism of action of this compound would depend on its specific structure and the context in which it is used. For example, if this compound were used as a drug, its mechanism of action would depend on how it interacts with biological molecules in the body .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific structure and properties. As with any chemical, appropriate safety precautions should be taken when handling it to avoid exposure and potential harm .

Future Directions

The future directions for research on this compound would depend on its specific properties and potential applications. For example, if this compound has interesting biological activity, it could be studied further for potential use as a drug. Alternatively, if it has interesting chemical reactivity, it could be studied further for use in synthetic chemistry .

properties

IUPAC Name

2-(furan-2-ylmethyl)-1-oxospiro[4H-isoquinoline-3,1'-cyclohexane]-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21NO4/c22-18-16-9-3-2-8-15(16)17(19(23)24)20(10-4-1-5-11-20)21(18)13-14-7-6-12-25-14/h2-3,6-9,12,17H,1,4-5,10-11,13H2,(H,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIYUSOBSWLSTQF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(CC1)C(C3=CC=CC=C3C(=O)N2CC4=CC=CO4)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2'-(2-Furylmethyl)-1'-oxo-1',4'-dihydro-2'H-spiro[cyclohexane-1,3'-isoquinoline]-4'-carboxylic acid
Reactant of Route 2
2'-(2-Furylmethyl)-1'-oxo-1',4'-dihydro-2'H-spiro[cyclohexane-1,3'-isoquinoline]-4'-carboxylic acid
Reactant of Route 3
Reactant of Route 3
2'-(2-Furylmethyl)-1'-oxo-1',4'-dihydro-2'H-spiro[cyclohexane-1,3'-isoquinoline]-4'-carboxylic acid
Reactant of Route 4
Reactant of Route 4
2'-(2-Furylmethyl)-1'-oxo-1',4'-dihydro-2'H-spiro[cyclohexane-1,3'-isoquinoline]-4'-carboxylic acid
Reactant of Route 5
2'-(2-Furylmethyl)-1'-oxo-1',4'-dihydro-2'H-spiro[cyclohexane-1,3'-isoquinoline]-4'-carboxylic acid
Reactant of Route 6
2'-(2-Furylmethyl)-1'-oxo-1',4'-dihydro-2'H-spiro[cyclohexane-1,3'-isoquinoline]-4'-carboxylic acid

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